![molecular formula C22H25ClN2O4 B2646426 2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide CAS No. 921563-12-4](/img/structure/B2646426.png)
2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a chlorophenoxy group, a tetrahydrobenzo[b][1,4]oxazepin ring, and an acetamide group. The presence of these functional groups suggests that the compound could have interesting biological activities, but without specific studies, it’s hard to predict what those might be .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrahydrobenzo[b][1,4]oxazepin ring, which would likely impart a certain degree of rigidity to the molecule. The chlorophenoxy and acetamide groups would be expected to be in a planar arrangement due to the sp2 hybridization of their respective central atoms .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the presence of the chlorophenoxy and acetamide groups. The chlorine atom in the chlorophenoxy group could potentially be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the chlorophenoxy and acetamide groups. For example, the compound is likely to have a relatively high molecular weight and may have limited solubility in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research on derivatives and analogs of complex acetamides and oxazepines has been a focus area, given their potential biological activities. For instance, compounds synthesized from similar structures have been evaluated for antitumor, antiallergic, and antimicrobial activities. These compounds, including benzothiazole and dibenzoxepin derivatives, exhibit significant pharmacological potentials, such as antitumor activity against human tumor cell lines and antiallergic effects in in vivo models (Yurttaş, Tay, & Demirayak, 2015); (Ohshima et al., 1992).
Spectroscopic and Quantum Mechanical Studies
Spectroscopic and quantum mechanical studies on similar acetamide analogs reveal their potential applications in photovoltaic efficiency modeling. These studies are crucial for understanding the molecular interactions and electronic properties that could be leveraged in dye-sensitized solar cells (DSSCs), demonstrating their utility in renewable energy technologies (Mary et al., 2020).
Synthetic Methodologies and Chemical Characterization
The synthesis of complex organic molecules, including those with benzoxazepin and acetamide components, has significant implications for the development of new pharmaceuticals and materials. Studies have focused on innovative synthetic routes to create these compounds, revealing the intricacies of chemical reactions and providing a foundation for the synthesis of novel therapeutic agents (Petrovskii et al., 2017).
Pharmacophore Modeling for Drug Design
Research into the pharmacological activities of dibenzodiazepine derivatives, for example, helps in the characterization of histamine H4 receptor binding sites. Such studies contribute to the understanding of receptor-ligand interactions, aiding in the design of new ligands with potential therapeutic applications (Smits et al., 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O4/c1-4-11-25-18-12-16(7-10-19(18)29-14-22(2,3)21(25)27)24-20(26)13-28-17-8-5-15(23)6-9-17/h5-10,12H,4,11,13-14H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTDIGZAOSUIFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.